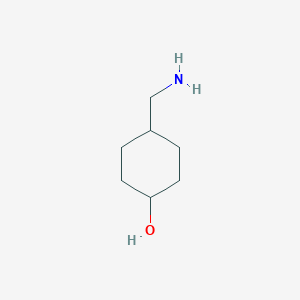

4-(Aminomethyl)cyclohexan-1-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(aminomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODBGHUVYYWBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564827 | |

| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164646-07-5 | |

| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Aminomethyl)cyclohexan-1-ol chemical properties and structure

An In-depth Technical Guide to 4-(Aminomethyl)cyclohexan-1-ol: Structure, Properties, and Synthetic Strategies

Executive Summary

4-(Aminomethyl)cyclohexan-1-ol is a bifunctional cycloaliphatic molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Possessing both a primary amine and a secondary alcohol on a cyclohexane scaffold, this compound serves as a versatile building block for constructing more complex molecular architectures. Its 1,4-disubstituted pattern gives rise to distinct cis and trans stereoisomers, the properties and reactivities of which are governed by well-defined principles of conformational analysis. The trans isomer, in particular, is a crucial intermediate in the synthesis of the mucolytic drug Ambroxol. This guide provides a comprehensive overview of the structure, chemical properties, spectroscopic characteristics, and synthesis of 4-(Aminomethyl)cyclohexan-1-ol, intended for researchers and professionals in drug development and chemical synthesis.

Introduction: A Versatile Cycloaliphatic Scaffold

4-(Aminomethyl)cyclohexan-1-ol (CAS No: 164646-07-5) is an organic compound with the molecular formula C₇H₁₅NO.[1][2] Its structure is characterized by a cyclohexane ring substituted with an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH) at positions 1 and 4. This arrangement provides a rigid, non-aromatic scaffold that is a common motif in many biologically active molecules.[1] The presence of two distinct functional groups—a nucleophilic amine and a versatile alcohol—allows for selective chemical modifications, making it a valuable synthetic intermediate.[1] Its primary utility lies in its role as a key precursor for pharmaceuticals, most notably as a core component of Ambroxol, a widely used mucolytic agent.[1] Understanding the stereochemistry and reactivity of this molecule is paramount for its effective application in targeted synthesis.

Molecular Structure and Stereochemistry

The chemical behavior of 4-(Aminomethyl)cyclohexan-1-ol is intrinsically linked to its three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. The key structural feature is the existence of two geometric, or cis/trans, isomers, which arise from the relative orientation of the aminomethyl and hydroxyl groups.[1]

-

Trans-isomer : The two substituent groups are on opposite sides of the cyclohexane ring. In the most stable chair conformation, both the large aminomethyl and the hydroxyl groups can occupy equatorial positions. This diequatorial arrangement is highly favored as it minimizes sterically unfavorable 1,3-diaxial interactions, leading to greater thermodynamic stability.[1]

-

Cis-isomer : The substituent groups are on the same side of the ring. In any chair conformation, one group must be in an axial position while the other is equatorial. This results in greater steric strain compared to the trans isomer.[1]

This stereoisomerism is not trivial; the distinct spatial arrangement of the functional groups in cis and trans isomers leads to different physical properties and biological activities.[1] For instance, the synthesis of Ambroxol specifically requires the trans isomer to achieve the desired pharmacological effect.[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of 4-(Aminomethyl)cyclohexan-1-ol are essential for its characterization and quality control during synthesis and application.

Physicochemical Data

The following table summarizes key physicochemical properties for 4-(Aminomethyl)cyclohexan-1-ol. Note that some values are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 164646-07-5 | [1][2][3] |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][2] |

| Appearance | White solid (Predicted) | [4] |

| Boiling Point | 226.4 ± 13.0 °C (Predicted) | [2][3] |

| Density | 1.007 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 15.21 ± 0.40 (Predicted) | [2][4] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the structure and purity of 4-(Aminomethyl)cyclohexan-1-ol. Below are the expected characteristics for its major spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | - Cyclohexane Ring Protons (-CH₂-, -CH-): A complex series of broad multiplets, typically appearing in the δ 1.2–2.1 ppm range.[1]- Aminomethyl Protons (-CH₂NH₂): A characteristic signal, the chemical shift of which would depend on the solvent and protonation state.- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.- Proton on Carbon with -OH: A signal whose multiplicity and coupling constants can help distinguish between cis and trans isomers. |

| ¹³C NMR | - Cyclohexane Carbons: Signals expected in the range of δ 25-45 ppm. For related compounds, signals have been noted between δ 34.12-44.28 ppm.[1]- Carbon Bearing -OH Group: A distinct signal shifted downfield, typically in the δ 65-75 ppm range.- Aminomethyl Carbon (-CH₂NH₂): A signal expected in the δ 40-50 ppm range. |

| IR Spectroscopy | - O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[5]- N-H Stretch: A medium intensity absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.[5]- C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]- C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.[5] |

| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 129. Key fragmentation patterns would likely involve the loss of water (M-18), the aminomethyl group (M-30), or other ring fragments. |

Synthesis and Manufacturing

The synthesis of 4-(Aminomethyl)cyclohexan-1-ol can be achieved through both traditional chemical methods and modern biocatalytic approaches. The choice of route often depends on the desired stereoisomer, scalability, and environmental considerations.

Chemical Synthesis Routes

A common strategy begins with readily available cyclohexanone derivatives.[1] For example, 4-oxocyclohexanecarbonitrile can be used as a starting material. This pathway involves two key reductive steps: the ketone is reduced to a hydroxyl group, and the nitrile is reduced to a primary amine. The order and choice of reducing agents are critical for controlling the stereochemical outcome.

Another established route starts from 4-(aminomethyl)cyclohexanone.[1][6] In this case, the primary task is the stereoselective reduction of the ketone to the desired alcohol isomer.

Biocatalytic Synthesis: A One-Pot Cascade

A more advanced and greener approach involves a one-pot enzymatic cascade starting from 1,4-cyclohexanedione, which can be derived from renewable feedstocks.[7][8] This method offers high selectivity and avoids harsh chemical reagents.

The process utilizes two types of enzymes in a sequential reaction:

-

Keto Reductase (KRED): This enzyme selectively reduces one of the two ketone groups on 1,4-cyclohexanedione to form 4-hydroxycyclohexanone.[7]

-

Amine Transaminase (ATA): This enzyme then converts the remaining ketone group of 4-hydroxycyclohexanone into a primary amine.[7]

The key advantage of this biocatalytic system is its modularity. By selecting stereocomplementary amine transaminases, one can selectively synthesize either the cis or trans isomer of 4-aminocyclohexanol with excellent diastereomeric ratios.[7][8]

Protocol: Enzymatic Synthesis of trans-4-Aminocyclohexanol

This protocol is adapted from methodologies described for one-pot enzymatic cascades.[7][8] It represents a self-validating system where product formation is directly tied to the specific activities of the chosen enzymes.

Materials:

-

1,4-Cyclohexanedione

-

Keto Reductase (KRED) selective for monoreduction

-

Amine Transaminase (ATA) with trans-selectivity

-

Isopropylamine (as amine donor for ATA)

-

NADP⁺/NADPH (cofactor for KRED)

-

Pyridoxal 5'-phosphate (PLP) (cofactor for ATA)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

Isopropanol (for KRED cofactor regeneration)

-

Reaction vessel with temperature and pH control

Procedure:

-

Reaction Setup: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5) in the reaction vessel.

-

Reagent Addition: Add 1,4-cyclohexanedione to the desired starting concentration (e.g., 50 mM). Add the necessary cofactors: NADP⁺ (e.g., 1 mM) and PLP (e.g., 1 mM).

-

Enzyme Addition (Step 1): Introduce the selected Keto Reductase (KRED) and isopropanol (as a cosubstrate for cofactor recycling).

-

First Conversion: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation. Monitor the conversion of 1,4-cyclohexanedione to 4-hydroxycyclohexanone via HPLC or GC. This step is complete when the starting material is consumed. The causality is clear: the KRED's activity is solely responsible for this specific monoreduction, preventing over-reduction to the diol.[7]

-

Enzyme Addition (Step 2): Once the first step is complete, add the trans-selective Amine Transaminase (ATA) and the amine donor (e.g., isopropylamine).

-

Second Conversion: Continue the reaction under the same conditions. The ATA will convert the intermediate 4-hydroxycyclohexanone to the final product, trans-4-(aminomethyl)cyclohexan-1-ol. The stereoselectivity is dictated by the enzyme's active site, ensuring a high diastereomeric excess of the trans product.[7][8]

-

Workup and Purification: After the reaction is complete (monitored by HPLC/GC), terminate the reaction by removing the enzymes (e.g., via precipitation or filtration). The product can then be purified from the aqueous solution using standard techniques such as ion-exchange chromatography or crystallization.

Applications in Drug Development

The primary application of 4-(Aminomethyl)cyclohexan-1-ol, specifically the trans-isomer, is as a key building block in the synthesis of Ambroxol.[1] Ambroxol is a secretolytic and mucolytic agent used in the treatment of respiratory diseases. The cyclohexane ring provides a rigid scaffold, and the spatial orientation of the functional groups is critical for its biological activity. Research into Ambroxol and its derivatives has also explored potential therapies for conditions like Gaucher disease, underscoring the pharmacological relevance of this molecular framework.[1] Furthermore, related aminocyclohexanol structures have been investigated for their potential as antihypertensive agents, suggesting broader therapeutic possibilities for this class of compounds.[9]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of 4-(Aminomethyl)cyclohexan-1-ol.

-

Storage: The compound should be stored in a tightly sealed container in a dark, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[1][10]

-

Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information.[1]

Conclusion

4-(Aminomethyl)cyclohexan-1-ol is a foundational building block in modern organic and medicinal chemistry. Its value is derived from its bifunctional nature and its well-defined stereochemistry. The trans-isomer is a commercially significant intermediate, while advances in biocatalysis are providing more sustainable and highly selective synthetic routes to both isomers. A thorough understanding of its properties and reactivity is essential for scientists and researchers aiming to leverage this versatile scaffold in drug discovery and the development of novel chemical entities.

References

-

LookChem. (n.d.). 4-(Aminomethyl)cyclohexan-1-ol. Retrieved from [Link]

-

Chemsrc. (2025). 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5. Retrieved from [Link]

-

Schlemmer, D., et al. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem. Retrieved from [Link]

-

ResearchGate. (2020). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-(Aminomethyl)cyclohexan-1-ol|CAS 164646-07-5 [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-(Aminomethyl)cyclohexanol | CAS#:164646-07-5 | Chemsrc [chemsrc.com]

- 4. 4-(aminomethyl)cyclohexanol | 164646-07-5 [chemicalbook.com]

- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 6. chemscene.com [chemscene.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4 [benchchem.com]

- 10. chemscene.com [chemscene.com]

Introduction: The Significance of a Versatile Cyclohexane Building Block

An In-depth Technical Guide to the Synthesis and Characterization of cis-4-(Aminomethyl)cyclohexan-1-ol

In the landscape of medicinal chemistry and drug development, the cyclohexane ring serves as a rigid, non-aromatic scaffold, providing a three-dimensional framework for the precise orientation of functional groups.[1] Among the vast family of substituted cyclohexanes, 4-(aminomethyl)cyclohexan-1-ol is a particularly valuable bifunctional building block, featuring both a primary amine and a primary alcohol. This dual reactivity allows for a wide array of subsequent chemical transformations.[1]

This molecule exists as two distinct geometric isomers: cis and trans, arising from the relative spatial orientation of the aminomethyl and hydroxyl groups.[1] While the trans isomer is a core component of the mucolytic agent Ambroxol, the cis isomer represents a unique stereochemical entity with its own potential applications in the synthesis of novel chemical entities.[1] This guide provides a detailed technical overview of a robust synthetic pathway to cis-4-(aminomethyl)cyclohexan-1-ol and outlines the comprehensive analytical methods required for its unambiguous characterization.

Part 1: A Strategic Approach to the Synthesis of cis-4-(Aminomethyl)cyclohexan-1-ol

The synthesis of 1,4-disubstituted cyclohexanes with specific stereochemistry requires careful selection of starting materials and reaction conditions. A common and effective strategy begins with a commercially available, functionalized cyclohexane core that allows for the sequential and stereocontrolled introduction of the desired functional groups.[1]

Our selected pathway commences with 4-oxocyclohexanecarbonitrile, a versatile starting material where the ketone and nitrile functionalities can be selectively reduced. The overall synthetic strategy involves two key reductive steps.

Sources

trans-4-(Aminomethyl)cyclohexan-1-ol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of trans-4-(Aminomethyl)cyclohexan-1-ol

Introduction

trans-4-(Aminomethyl)cyclohexan-1-ol (CAS No: 133549-73-2) is a bifunctional cycloaliphatic compound featuring both a primary amine and a primary alcohol.[1] With a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol , this molecule serves as a critical building block in medicinal and materials chemistry.[1][2] Its rigid, non-aromatic cyclohexane scaffold is a key structural component in various biologically active molecules, most notably as a precursor to the mucolytic agent Ambroxol.[2]

The precise stereochemical arrangement of the functional groups is paramount to the compound's utility and the properties of its derivatives. In the trans isomer, the aminomethyl and hydroxyl groups are situated on opposite sides of the cyclohexane ring, preferentially adopting a di-equatorial conformation to minimize steric strain.[2] This defined three-dimensional structure necessitates rigorous analytical characterization to ensure isomeric purity and confirm structural integrity.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and verify the structure of trans-4-(Aminomethyl)cyclohexan-1-ol. The narrative is framed from the perspective of an application scientist, focusing not just on the data itself, but on the causal relationships that govern the spectroscopic output and the logic behind the experimental design.

Molecular Structure and Stereochemical Integrity

The foundational step in any analysis is a thorough understanding of the molecule's structure. The trans configuration dictates that in the most stable chair conformation, both the large hydroxyl (-OH) and aminomethyl (-CH₂NH₂) substituents occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are destabilizing steric clashes.

Caption: Favored di-equatorial chair conformation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a 1,4-disubstituted cyclohexane, NMR not only confirms the connectivity but is instrumental in verifying the trans stereochemistry through the analysis of proton coupling constants.

Proton (¹H) NMR Spectroscopy

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments. The spectrum of trans-4-(Aminomethyl)cyclohexan-1-ol is characterized by a few key regions. The protons on the cyclohexane ring typically appear as a complex series of overlapping multiplets.[2] The signals for the protons attached to or near the heteroatoms (oxygen and nitrogen) are more distinct.

Expertise & Causality: The chemical shifts are dictated by the local electronic environment. The proton on the carbon bearing the hydroxyl group (H-1) is deshielded by the electronegative oxygen atom, causing it to resonate downfield. The trans-di-axial relationship between H-1 and the adjacent axial protons (H-2ax, H-6ax) results in a large coupling constant (~10-13 Hz), which is a hallmark of this stereoisomer.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-1 (CH-OH) | ~ 3.6 | Multiplet | 1H | Large Jₐₓ,ₐₓ ≈ 10-12 Hz | Deshielded by -OH group; axial proton with large diaxial couplings. |

| H-7 (-CH₂-NH₂) | ~ 2.6 | Doublet | 2H | J ≈ 7 Hz | Adjacent to the electron-withdrawing NH₂ group and coupled to H-4. |

| -OH, -NH₂ | Variable (1.5 - 3.0) | Broad Singlet | 3H | - | Protons exchange with solvent and each other, often leading to broad signals. |

| H-4 (CH-CH₂) | ~ 1.5 - 1.7 | Multiplet | 1H | - | Complex coupling with adjacent ring and side-chain protons. |

| Cyclohexane Protons | ~ 1.2 - 2.1 | Multiplet | 8H | - | Overlapping signals from axial and equatorial protons on C-2, C-3, C-5, C-6. |

Note: Data is predicted based on the analysis of similar structures like trans-4-aminocyclohexanol.[3]

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of trans-4-(Aminomethyl)cyclohexan-1-ol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O will cause the -OH and -NH₂ protons to exchange and their signals will disappear, which can be a useful diagnostic tool.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve high homogeneity and resolution.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to a known standard (e.g., TMS at 0.00 ppm).

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton. Due to the molecule's symmetry, only five distinct carbon signals are expected: C1 (bearing the -OH), C4 (bearing the -CH₂NH₂), C7 (the aminomethyl carbon), and the two sets of equivalent ring carbons (C2/C6 and C3/C5).

Expertise & Causality: Carbons directly attached to electronegative atoms (oxygen and nitrogen) are significantly deshielded and appear at higher chemical shifts (downfield). The C1 carbon, bonded to oxygen, will be the most downfield signal. The C7 carbon of the aminomethyl group will also be downfield relative to the unsubstituted ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

| C1 (C-OH) | ~ 70 | Deshielded by the highly electronegative oxygen atom. |

| C7 (-CH₂NH₂) | ~ 48 | Influenced by the nitrogen atom. |

| C4 (C-CH₂) | ~ 42 | The quaternary carbon attached to the side chain. |

| C2 / C6 | ~ 35 | Equivalent carbons adjacent to the C-OH group. |

| C3 / C5 | ~ 31 | Equivalent carbons adjacent to the C-CH₂ group. |

Note: Data is predicted based on established chemical shift principles and data from analogous compounds.[4]

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

-

Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum is a plot of infrared light absorbance versus wavenumber (cm⁻¹).

Expertise & Causality: The absorption of IR radiation excites molecular vibrations (stretching and bending). The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. The spectrum of trans-4-(Aminomethyl)cyclohexan-1-ol is dominated by features from the O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Appearance |

| 3200 - 3500 | O-H Stretch | Alcohol (-OH) | Broad, strong |

| 3250 - 3400 | N-H Stretch | Primary Amine (-NH₂) | Two sharp peaks, medium |

| 2850 - 2950 | C-H Stretch | sp³ C-H (Cyclohexane) | Strong, sharp |

| 1590 - 1650 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1050 - 1150 | C-O Stretch | Primary Alcohol | Strong |

Experimental Protocol: ATR-FTIR Data Acquisition

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through analysis of its fragmentation patterns.

Expertise & Causality: In the mass spectrometer, molecules are ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern is a reproducible "fingerprint" that reflects the weakest bonds and the most stable resulting fragments. For this molecule, common fragmentation points are adjacent to the amine and alcohol functional groups.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion [M]⁺ |

| 112 | [M - NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 111 | [M - H₂O]⁺ | Dehydration, loss of a water molecule. |

| 98 | [M - CH₂NH₂]⁺ | Cleavage of the aminomethyl side chain. |

| 30 | [CH₂NH₂]⁺ | Iminium ion, a very common and stable fragment from primary amines. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

-

Infusion: Infuse the sample solution into the Electrospray Ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, protonated molecules [M+H]⁺ are formed.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum. For this molecule, a prominent peak at m/z 130 ([M+H]⁺) would be expected.

Caption: Integrated workflow for structural elucidation.

By following this workflow, a researcher can confidently confirm the identity, purity, and stereochemistry of trans-4-(Aminomethyl)cyclohexan-1-ol. The IR spectrum confirms the presence of -OH and -NH₂ groups, the mass spectrum confirms the molecular weight of 129.20 g/mol , and the NMR spectra piece together the exact carbon-hydrogen framework and, most critically, confirm the trans stereochemical configuration.

References

-

PubChem. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273. [Link]

-

Cartel International. Trans 4 Amino Cyclohexanol Latest Price Exporter. [Link]

-

ResearchGate. SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]

-

PubChem. 4-Aminocyclohexanol | C6H13NO | CID 81293. [Link]

Sources

Navigating the Structural Landscape of Aminomethyl Cyclohexanols: A Technical Guide for Researchers

Sources

- 1. 4-(Aminomethyl)cyclohexan-1-ol|CAS 164646-07-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 4000-72-0: 1-(Aminomethyl)cyclohexanol | CymitQuimica [cymitquimica.com]

- 6. 1-(aminomethyl)cyclohexan-1-ol | 4000-72-0 [chemicalbook.com]

Stereoisomers of 4-(aminomethyl)cyclohexan-1-ol and their properties

An In-depth Technical Guide to the Stereoisomers of 4-(Aminomethyl)cyclohexan-1-ol: Synthesis, Separation, and Characterization

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Stereochemistry in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The cyclohexane ring, a common scaffold in medicinal chemistry, provides a rigid and well-defined three-dimensional framework, making the stereochemical orientation of its substituents a critical design parameter. This guide focuses on 4-(aminomethyl)cyclohexan-1-ol, a versatile building block whose stereoisomers—cis and trans—provide a classic and compelling case study in the importance of stereochemical control. Understanding the synthesis, separation, and distinct properties of these isomers is paramount for researchers in drug discovery and process development. This document serves as a technical deep-dive, offering field-proven insights and methodologies for the precise handling and application of these valuable chemical entities.

Structural Elucidation of 4-(Aminomethyl)cyclohexan-1-ol Stereoisomers

Like all 1,4-disubstituted cyclohexanes, 4-(aminomethyl)cyclohexan-1-ol exists as two distinct geometric isomers: cis and trans. This isomerism arises from the relative orientation of the aminomethyl and hydroxyl groups with respect to the plane of the ring.[1]

-

Trans-isomer: The substituents are on opposite sides of the cyclohexane ring. In its most stable chair conformation, both the hydroxyl and aminomethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, rendering the trans isomer the more thermodynamically stable of the two.[1]

-

Cis-isomer: The substituents are on the same side of the ring. In its chair conformation, one group must occupy an equatorial position while the other is forced into a higher-energy axial position.

It is crucial to note that 4-(aminomethyl)cyclohexan-1-ol itself is an achiral molecule as it possesses an internal plane of symmetry. However, derivatization can introduce chirality, leading to the possibility of enantiomers.[1]

Caption: Chair conformations of trans and cis isomers.

Stereoselective Synthesis Strategies

Control of diastereoselectivity is a primary concern in the synthesis of 4-(aminomethyl)cyclohexan-1-ol. The choice of starting materials and reaction conditions dictates the resulting cis/trans ratio.

Catalytic Hydrogenation Routes

A common and scalable approach involves the catalytic hydrogenation of precursors like p-aminophenol derivatives. The choice of catalyst is a critical control element. For instance, hydrogenating 4-acetamidophenol over a Raney nickel catalyst can yield a 4:1 trans/cis ratio, whereas a rhodium on alumina catalyst may produce a nearly 1:1 mixture.[1] This demonstrates how catalyst-surface interactions can influence the stereochemical outcome of the hydrogenation.

Enzymatic Cascade Reactions: A Modern Approach

For superior stereoselectivity, enzymatic synthesis offers an elegant and efficient alternative. A one-pot cascade reaction starting from 1,4-cyclohexanedione can produce either the cis or trans isomer with high diastereomeric excess.[2][3]

Causality of the Workflow: This strategy leverages the high specificity of enzymes.

-

Keto Reductase (KRED): A regioselective KRED first reduces one ketone group to a hydroxyl group, forming the key intermediate 4-hydroxycyclohexanone. This initial step prevents the formation of the diol byproduct.[2][3]

-

Amine Transaminase (ATA): A stereocomplementary ATA then converts the remaining ketone into an amine. The inherent stereopreference of the chosen ATA dictates the final product. Specific ATAs can be selected to produce the cis-isomer, while others yield the trans-isomer, providing a modular and highly controlled synthetic route.[2]

Caption: Modular enzymatic synthesis workflow.

Isomer Separation and Purification

When a synthetic route yields a mixture of isomers, an efficient separation protocol is required. The significant difference in the physical properties of the cis and trans isomers, stemming from their conformational differences, can be exploited for separation.

Protocol: Separation via Selective Crystallization

The trans isomer is generally less soluble in aqueous solutions than the cis isomer. This difference can be amplified to achieve separation by fractional crystallization. A German patent describes a method where the freezing point of an aqueous solution of a cis/trans mixture is lowered by adding a strong base, inducing the selective crystallization of the trans isomer.[4]

Objective: To isolate trans-4-aminocyclohexanol from a cis/trans mixture.

Methodology:

-

Dissolution: Dissolve the mixture of cis- and trans-4-aminocyclohexanol in water.

-

Base Addition: Add a sufficient quantity of potassium hydroxide (KOH) or sodium hydroxide (NaOH) to the aqueous solution. The goal is to lower the freezing point of the solution to at least -5 °C.[4] This increases the solubility of the cis isomer while promoting the precipitation of the more ordered, less soluble trans isomer.

-

Cooling & Crystallization: Cool the alkaline solution. The trans-4-aminocyclohexanol will selectively crystallize out of the solution.

-

Isolation: Isolate the precipitated solid by filtration.

-

Washing & Drying: Wash the crystals with a minimal amount of cold solvent to remove any residual mother liquor containing the cis isomer, and then dry the product.

This self-validating system relies on the thermodynamic principle that the more stable and symmetrical trans isomer forms a more stable crystal lattice, allowing it to be selectively removed from the solution under controlled temperature and solvency conditions.

Caption: Isomer separation by selective crystallization.

Chromatographic Separation

For analytical and small-scale preparative purposes, chromatographic methods are invaluable. While the diastereomers can often be separated on standard reversed-phase columns due to their polarity differences, more complex derivatives may require specialized techniques.[5] Should derivatization create enantiomers, chiral stationary phases (CSPs) based on polysaccharide phenylcarbamates or cyclodextrins would be employed in either HPLC or Capillary Electrophoresis (CE) for their resolution.[6][7]

Comparative Properties of Stereoisomers

The distinct geometries of the cis and trans isomers lead to measurable differences in their physicochemical properties.

| Property | trans-4-Aminocyclohexan-1-ol | cis-4-Aminocyclohexan-1-ol | Rationale for Difference |

| CAS Number | 27489-62-9[8] | 40525-78-8[9] | Unique identifiers for distinct chemical compounds. |

| Melting Point | 108-113 °C[8][10] | Generally lower than trans | The greater symmetry and more stable crystal lattice of the trans isomer result in a higher melting point. |

| Boiling Point | 127 °C / 14 mmHg[8][10] | Data not readily available | Differences in intermolecular forces due to molecular shape affect boiling points. |

| Stability | Higher | Lower | The diequatorial conformation of the trans isomer minimizes steric strain, making it thermodynamically more stable.[1] |

| Solubility | Soluble in water[10] | Very good solubility in water[4] | The less symmetrical cis isomer has a greater dipole moment and may interact more readily with polar solvents like water. |

Note: The properties listed are for the parent compound 4-aminocyclohexanol, as data for the aminomethyl derivative is less commonly differentiated by isomer in commercial databases.

Pharmacological Significance and Applications

The stereochemistry of 4-(aminomethyl)cyclohexan-1-ol and its analogs has a direct and profound impact on their biological function.

-

Ambroxol: The trans isomer of a related structure is a core component of the mucolytic agent Ambroxol.[1] The specific trans geometry is essential for the drug's therapeutic activity, which is used to treat respiratory diseases.

-

Tranexamic Acid: A closely related compound, tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), is a potent antifibrinolytic agent.[11] Its biological activity is almost exclusively associated with the trans isomer, with the cis isomer being significantly less active. This stark difference underscores the necessity of using the stereochemically pure trans form for clinical applications.

The principle is clear: the spatial arrangement of the functional groups dictates how the molecule fits into a biological target, such as an enzyme's active site or a receptor's binding pocket. The defined distance and orientation between the amine and the second functional group, locked in place by the cyclohexane scaffold, is the key to specific molecular recognition and, consequently, to the desired therapeutic effect.

Conclusion

The stereoisomers of 4-(aminomethyl)cyclohexan-1-ol serve as an exemplary model for the study of stereoisomerism in cyclic systems. The cis and trans forms exhibit distinct physical properties and stabilities that can be leveraged for their selective synthesis and separation. For drug development professionals, the key takeaway is that stereochemical integrity is not optional. As demonstrated by its close relatives, Ambroxol and tranexamic acid, biological activity is often confined to a single stereoisomer. Therefore, robust, stereocontrolled synthesis and rigorous analytical separation are indispensable tools in the creation of safe and effective pharmaceuticals.

References

-

4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Available at: [Link]

-

1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem. National Center for Biotechnology Information. Available at: [Link]

- Method for producing trans-rich-1,4-bis(aminomethyl)cyclohexane - Google Patents. Google Patents.

-

Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

-

Cyclohexanol, 4-methyl- - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

24 CHM2210 Cyclohexane Stereochemistry Problem Solving - YouTube. YouTube. Available at: [Link]

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Wiley Online Library. Available at: [Link]

-

An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. Bio-Rad. Available at: [Link]

- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents. Google Patents.

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

- Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents. Google Patents.

-

(PDF) Chiral Separation Principles - ResearchGate. ResearchGate. Available at: [Link]

-

Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - NIH. National Center for Biotechnology Information. Available at: [Link]

-

THE STEREOSPECIFIC SYNTHESIS OF ALL FOUR STEREOISOMERS OF 2‐AMINO‐6‐PHENOXY‐CYCLOHEXANOL - Sci-Hub. Sci-Hub. Available at: [Link]

-

Structural features which influence drug action. Masaryk University. Available at: [Link]

-

Trans 4 Amino Cyclohexanol Latest Price Exporter - Cartel International. Cartel International. Available at: [Link]

Sources

- 1. 4-(Aminomethyl)cyclohexan-1-ol|CAS 164646-07-5 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 5. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. trans-4-Aminocyclohexanol | 27489-62-9 [amp.chemicalbook.com]

- 9. 4-Aminocyclohexanol | C6H13NO | CID 81293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

- 11. trans-4-(Aminomethyl)cyclohexanecarboxylic acid 97 1197-18-8 [sigmaaldrich.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-(Aminomethyl)cyclohexan-1-ol in Organic Solvents

Introduction

In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's solubility is paramount for successful formulation, purification, and drug delivery strategies. 4-(aminomethyl)cyclohexan-1-ol, a versatile amino alcohol, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring both a hydrophilic aminomethyl group and a hydroxyl group on a cyclohexane scaffold, presents an interesting case study in solubility across a spectrum of organic solvents. This technical guide provides an in-depth analysis of the factors governing the solubility of 4-(aminomethyl)cyclohexan-1-ol, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this important chemical intermediate.

Physicochemical Properties of 4-(Aminomethyl)cyclohexan-1-ol: A Duality of Polarity

The solubility behavior of 4-(aminomethyl)cyclohexan-1-ol is intrinsically linked to its molecular architecture. A comprehensive understanding of its physicochemical properties is therefore essential for predicting its interactions with various solvents.

Molecular Structure and Functional Groups:

4-(aminomethyl)cyclohexan-1-ol possesses a molecular formula of C7H15NO and a molecular weight of approximately 129.20 g/mol .[1] Its structure is characterized by three key features that dictate its solubility:

-

A Nonpolar Cyclohexane Ring: This saturated hydrocarbon ring forms the backbone of the molecule and is inherently nonpolar or hydrophobic.

-

A Polar Hydroxyl Group (-OH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, imparting a significant degree of polarity to the molecule.

-

A Polar Aminomethyl Group (-CH2NH2): The primary amine in this group is also a potent hydrogen bond donor and acceptor, further contributing to the molecule's overall polarity.

This combination of a nonpolar scaffold with two highly polar functional groups results in an amphiphilic character, suggesting that its solubility will be highly dependent on the nature of the solvent.

Isomerism:

Like other 1,4-disubstituted cyclohexanes, 4-(aminomethyl)cyclohexan-1-ol exists as cis and trans stereoisomers.[1] In the cis isomer, the aminomethyl and hydroxyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement can influence the molecule's crystal packing and its ability to interact with solvent molecules, potentially leading to different solubility profiles for each isomer. The trans isomer is generally more stable due to the equatorial positioning of the bulky substituents, which minimizes steric hindrance.[1]

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Solvent Properties and Their Influence

To predict the solubility of 4-(aminomethyl)cyclohexan-1-ol, it is crucial to consider the properties of the solvents. The following table outlines key properties of a range of common organic solvents, ordered from nonpolar to polar.

| Solvent | Formula | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| n-Hexane | C6H14 | 0.1 | 1.88 | Non-polar, Aprotic |

| Toluene | C7H8 | 2.4 | 2.38 | Non-polar, Aprotic |

| Dichloromethane | CH2Cl2 | 3.1 | 8.93 | Polar, Aprotic |

| Ethyl Acetate | C4H8O2 | 4.4 | 6.02 | Polar, Aprotic (H-bond acceptor) |

| Acetone | C3H6O | 5.1 | 20.7 | Polar, Aprotic (H-bond acceptor) |

| Isopropanol | C3H8O | 3.9 | 19.92 | Polar, Protic (H-bond donor & acceptor) |

| Ethanol | C2H6O | 4.3 | 24.55 | Polar, Protic (H-bond donor & acceptor) |

| Methanol | CH4O | 5.1 | 32.70 | Polar, Protic (H-bond donor & acceptor) |

| N,N-Dimethylformamide (DMF) | C3H7NO | 6.4 | 36.71 | Polar, Aprotic (H-bond acceptor) |

| Dimethyl Sulfoxide (DMSO) | C2H6OS | 7.2 | 46.68 | Polar, Aprotic (H-bond acceptor) |

Data compiled from various sources.[2][3]

Predicted Solubility Profile of 4-(Aminomethyl)cyclohexan-1-ol

Based on the amphiphilic nature of 4-(aminomethyl)cyclohexan-1-ol and the properties of the solvents, a qualitative solubility profile can be predicted:

| Solvent | Predicted Solubility | Rationale |

| Non-polar Solvents | ||

| n-Hexane | Very Low | The high polarity of the hydroxyl and aminomethyl groups will dominate, leading to poor interaction with the nonpolar solvent. |

| Toluene | Low | While the aromatic ring of toluene can have some weak interactions with the cyclohexane ring, the overall polarity mismatch is significant. |

| Moderately Polar Aprotic Solvents | ||

| Dichloromethane | Low to Moderate | The polarity of dichloromethane may allow for some dissolution, but the lack of hydrogen bonding will limit solubility. |

| Ethyl Acetate | Moderate | As a hydrogen bond acceptor, ethyl acetate can interact with the hydroxyl and aminomethyl groups, but the overall polarity is moderate. |

| Acetone | Moderate to High | Acetone's higher polarity and ability to accept hydrogen bonds should lead to better solubility than ethyl acetate. |

| Polar Protic Solvents | ||

| Isopropanol | High | The ability of isopropanol to both donate and accept hydrogen bonds, coupled with its moderate polarity, should facilitate good solubility. |

| Ethanol | High | Similar to isopropanol, ethanol's protic nature and polarity make it a good solvent for this molecule. |

| Methanol | Very High | As the most polar of the common alcohols, methanol is expected to be an excellent solvent due to strong hydrogen bonding interactions. |

| Highly Polar Aprotic Solvents | ||

| N,N-Dimethylformamide (DMF) | High | DMF is a highly polar aprotic solvent that can effectively solvate the polar functional groups. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a very strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar molecules. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions provide a valuable starting point, empirical determination of solubility is essential for accurate formulation and process development. The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[4][5]

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

-

4-(aminomethyl)cyclohexan-1-ol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer

-

Appropriate HPLC column (e.g., C18 for reversed-phase)

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(aminomethyl)cyclohexan-1-ol into a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours.[6] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a moderate speed to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is a critical step to remove any undissolved microparticles.[7]

-

-

-

Analysis:

-

Sample Preparation: Depending on the expected solubility and the analytical method's linear range, the clear filtrate may need to be accurately diluted with the same solvent.

-

Standard Preparation: Prepare a series of standard solutions of 4-(aminomethyl)cyclohexan-1-ol of known concentrations in the same solvent.

-

Quantification:

-

HPLC: Inject the standard solutions and the sample solutions into the HPLC system. Develop a suitable method (e.g., reversed-phase with a UV detector). Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from this curve.[1]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). Create a calibration curve and determine the sample concentration.[8][9]

-

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Conclusion and Practical Implications

The solubility of 4-(aminomethyl)cyclohexan-1-ol in organic solvents is a critical parameter that dictates its utility in various chemical processes. Its amphiphilic nature, arising from the interplay between its nonpolar cyclohexane core and its polar hydroxyl and aminomethyl functional groups, results in a wide range of solubilities across different solvent classes. As predicted, polar protic solvents like methanol and ethanol, and highly polar aprotic solvents such as DMSO and DMF, are expected to be excellent solvents for this compound due to their ability to engage in strong hydrogen bonding and dipole-dipole interactions. Conversely, nonpolar solvents like hexane are predicted to be poor solvents.

The provided experimental protocol offers a robust and reliable method for the quantitative determination of the solubility of 4-(aminomethyl)cyclohexan-1-ol. Accurate solubility data is indispensable for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

-

Crystallization and Purification: Designing effective crystallization processes by identifying suitable solvent/anti-solvent systems.

-

Formulation Development: Choosing appropriate excipients and solvent systems for the development of stable and bioavailable drug products.

-

Chromatographic Separations: Optimizing mobile phases for the purification and analysis of 4-(aminomethyl)cyclohexan-1-ol and its derivatives.

By combining theoretical predictions with empirical data, researchers can make informed decisions, streamline their experimental workflows, and ultimately accelerate the development of new chemical entities and pharmaceutical products.

References

-

PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Published March 26, 2025. [Link]

- Pang, H., & Eckert, C. A. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(1), 130–134.

- Pang, H., & Eckert, C. A. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 69(1), 130-134.

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Published August 31, 2018. [Link]

-

Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Published December 9, 2024. [Link]

-

Mount Holyoke College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

- Al-Rawashdeh, N. A. F., Al-Saraireh, S. A. M., & Al-Zoubi, M. S. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122879.

-

ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy? Published January 5, 2014. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Published January 22, 2023. [Link]

-

Montgomery College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

- Kerns, E. H., & Di, L. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current drug metabolism, 12(9), 879–897.

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Published 2015. [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

ResearchGate. A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Published August 5, 2025. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Published February 7, 2017. [Link]

-

Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Published January 22, 2023. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Published February 11, 2025. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. Published February 14, 2021. [Link]

-

Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties 1. Published August 9, 2020. [Link]

Sources

- 1. pharmaguru.co [pharmaguru.co]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 4-(Aminomethyl)cyclohexan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of 4-(aminomethyl)cyclohexan-1-ol, a key bifunctional building block in modern pharmaceutical synthesis. For researchers, process chemists, and drug development professionals, a thorough understanding of a molecule's stability is paramount for ensuring drug substance purity, efficacy, and safety. This document outlines the intrinsic stability of 4-(aminomethyl)cyclohexan-1-ol, elucidates its degradation pathways under various stress conditions, and presents robust analytical methodologies for its characterization. By integrating theoretical principles with practical, field-proven protocols, this guide serves as an essential resource for the development of stable formulations and robust manufacturing processes.

Introduction: The Critical Role of Stability in Pharmaceutical Development

4-(Aminomethyl)cyclohexan-1-ol is a versatile amino alcohol featuring a primary amine and a primary hydroxyl group on a cyclohexane scaffold.[1] This unique structure, particularly the trans-isomer, is a core component in various active pharmaceutical ingredients (APIs), including the mucolytic agent Ambroxol.[1] The cyclohexane ring provides a rigid, non-aromatic framework prevalent in many biologically active compounds.[1]

The stability of a pharmaceutical intermediate like 4-(aminomethyl)cyclohexan-1-ol is not merely a matter of compliance but a fundamental aspect of drug safety and efficacy. Degradation products, even in trace amounts, can potentially exhibit toxicity or alter the pharmacological profile of the final drug product. Therefore, a comprehensive understanding of how this molecule behaves under stress is a critical component of risk mitigation in drug development.[2][3]

Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are an indispensable tool in this endeavor.[2][4] These studies involve subjecting the molecule to harsh conditions—such as elevated temperature, extreme pH, oxidation, and intense light—to accelerate its degradation. The primary objectives of such studies are to:

-

Identify potential degradation products.[3]

-

Develop and validate stability-indicating analytical methods.[3]

This guide will delve into the specific degradation profile of 4-(aminomethyl)cyclohexan-1-ol, providing a roadmap for its handling, formulation, and analysis.

Physicochemical Properties and Intrinsic Stability

Understanding the inherent physicochemical properties of 4-(aminomethyl)cyclohexan-1-ol is the first step in predicting its stability.

| Property | Value | Source |

| CAS Number | 164646-07-5 | [1] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| Isomerism | Exists as cis and trans diastereomers due to the 1,4-disubstituted cyclohexane ring. The trans-isomer is generally more stable, favoring a diequatorial conformation to minimize steric hindrance. | [1] |

| Storage Conditions | Recommended storage is at 2-8°C in a dark place under an inert atmosphere to maintain stability. | [1] |

The presence of both a nucleophilic primary amine and a primary alcohol group on a saturated cyclohexane ring dictates its reactivity.[1] While the cyclohexane ring itself is relatively stable, the functional groups are susceptible to various degradation mechanisms.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation studies are designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] This range is optimal for generating a sufficient quantity of degradation products for detection and characterization without leading to secondary or tertiary degradation products that would not be observed under normal shelf-life conditions.[4]

Thermal Degradation

Causality: Thermal stress provides the energy required to overcome activation barriers for chemical reactions, leading to the breakdown of the molecule. For 4-(aminomethyl)cyclohexan-1-ol, potential thermal degradation pathways include dehydration, deamination, and oxidation (if oxygen is present).

Experimental Protocol: Thermal Stress Testing

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 4-(aminomethyl)cyclohexan-1-ol into a clean, dry glass vial.

-

Stress Condition: Place the vial in a calibrated oven at a temperature significantly above the recommended storage temperature (e.g., 70°C, 80°C, or higher). The specific temperature should be chosen to achieve the target 5-20% degradation within a reasonable timeframe (e.g., 24-72 hours).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 24, 48, 72 hours).

-

Analysis: Dissolve the samples in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) and analyze immediately using a validated stability-indicating HPLC method.

Mandatory Visualization: Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathways for 4-(aminomethyl)cyclohexan-1-ol.

Hydrolytic Degradation

Causality: Hydrolysis involves the cleavage of chemical bonds by water. While 4-(aminomethyl)cyclohexan-1-ol does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions can catalyze other reactions. Under acidic conditions, protonation of the amino group can occur, potentially influencing other reactions.

Experimental Protocol: Hydrolytic Stress Testing

-

Sample Preparation: Prepare solutions of 4-(aminomethyl)cyclohexan-1-ol (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).

-

Stress Condition: Maintain the solutions at an elevated temperature (e.g., 60°C) to accelerate degradation.

-

Time Points: Collect aliquots at specified times (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: For the acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation

Causality: Oxidative degradation involves the reaction of the molecule with an oxidizing agent. The primary amine and the primary alcohol in 4-(aminomethyl)cyclohexan-1-ol are both susceptible to oxidation. The amine can be oxidized to various products, while the alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Experimental Protocol: Oxidative Stress Testing

-

Sample Preparation: Dissolve 4-(aminomethyl)cyclohexan-1-ol in a suitable solvent and add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

-

Stress Condition: Store the solution at room temperature or a slightly elevated temperature, protected from light.

-

Time Points: Sample the reaction mixture at various intervals (e.g., 0, 1, 2, 6, 24 hours).

-

Analysis: Analyze the samples directly by HPLC.

Mandatory Visualization: Proposed Oxidative Degradation Pathway

Caption: Proposed oxidative degradation pathways for 4-(aminomethyl)cyclohexan-1-ol.

Photodegradation

Causality: Photodegradation is the degradation of a molecule caused by the absorption of light energy. While the saturated cyclohexane ring does not have a significant chromophore, the functional groups may be susceptible to photosensitized degradation.

Experimental Protocol: Photostability Testing

-

Sample Preparation: Prepare solutions of 4-(aminomethyl)cyclohexan-1-ol and also spread a thin layer of the solid material on a petri dish.

-

Control Sample: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Stress Condition: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, dissolve the solid samples and analyze both the solid and solution samples, along with the dark controls, by HPLC.

Analytical Methodologies for Stability Assessment

A robust analytical methodology is the cornerstone of any stability study. The chosen methods must be "stability-indicating," meaning they can separate the intact molecule from its degradation products and allow for their quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for stability studies due to its high resolution and sensitivity.

Proposed HPLC Method Protocol

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate polar degradation products from the parent compound.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-31 min: 95% to 5% B

-

31-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV detector at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore, or a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for more universal detection. Mass Spectrometry (MS) is ideal for identifying unknown degradation products.

Mandatory Visualization: HPLC Workflow for Stability Testing

Caption: General workflow for HPLC-based stability analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a valuable tool for identifying volatile degradation products. Derivatization of the polar amine and alcohol groups may be necessary to improve chromatographic performance.

Proposed GC-MS Method Protocol

-

Derivatization: Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to increase volatility.

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature ramp from a low starting temperature (e.g., 70°C) to a high final temperature (e.g., 280°C) to elute all components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[1] It is used to determine the thermal stability and decomposition profile of 4-(aminomethyl)cyclohexan-1-ol. A TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can detect phase transitions such as melting, as well as exothermic or endothermic decomposition events.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(aminomethyl)cyclohexan-1-ol into an appropriate TGA/DSC pan (e.g., aluminum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Analyze the resulting TGA curve for mass loss and the DSC curve for thermal events (melting, crystallization, decomposition).

Summary of Potential Degradation Products and Pathways

Based on the functional groups present in 4-(aminomethyl)cyclohexan-1-ol, the following degradation products can be anticipated. The identification and characterization of these products are crucial for a complete stability profile.

| Stress Condition | Potential Degradation Pathway | Anticipated Degradation Products |

| Thermal | Dehydration, Deamination, Oxidation | Cyclohexenylmethanamine, 4-(hydroxymethyl)cyclohexan-1-ol, corresponding aldehyde and carboxylic acid |

| Acidic/Basic Hydrolysis | Minimal direct hydrolysis expected; potential for catalysis of other reactions. | Isomerization products, minor degradation from other pathways. |

| Oxidative | Oxidation of alcohol and amine groups | 4-(aminomethyl)cyclohexan-1-one, 4-formylcyclohexan-1-ol, 4-carboxycyclohexan-1-ol, N-oxide derivatives |

| Photolytic | Radical-mediated reactions | Complex mixture, potentially including products of C-N or C-C bond cleavage. |

Conclusion and Recommendations

The stability of 4-(aminomethyl)cyclohexan-1-ol is a critical parameter that must be thoroughly understood and controlled throughout the drug development lifecycle. This technical guide has outlined the key principles and practical methodologies for assessing its thermal stability and degradation profile.

Key Recommendations for Researchers and Developers:

-

Early-Stage Characterization: Perform comprehensive forced degradation studies early in the development process to identify potential liabilities and inform formulation and process development.

-

Method Validation: Develop and validate a robust, stability-indicating HPLC method as the primary tool for stability assessment.

-

Orthogonal Techniques: Employ orthogonal analytical techniques such as GC-MS and thermal analysis (TGA/DSC) to gain a complete picture of the degradation profile.

-

Isomer Control: Pay close attention to the potential for isomerization between the cis and trans forms, as they may have different stability profiles and biological activities.

-

Proper Storage and Handling: Adhere strictly to recommended storage conditions (2-8°C, inert atmosphere, protection from light) to minimize degradation.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality, safety, and efficacy of pharmaceutical products derived from 4-(aminomethyl)cyclohexan-1-ol.

References

- ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- ICH Topic Q1B. Photostability Testing of New Drug Substances and Products. European Medicines Agency.

- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Strategy and Implementation.

- Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.

Sources

Discovery and history of 4-(aminomethyl)cyclohexan-1-ol

An In-depth Technical Guide to the Discovery and History of 4-(Aminomethyl)cyclohexan-1-ol

Introduction

4-(Aminomethyl)cyclohexan-1-ol is a disubstituted cycloalkane that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical development. With the chemical formula C7H15NO, this compound exists as cis and trans stereoisomers, the latter being a crucial building block in the synthesis of the mucolytic agent Ambroxol.[1] While not a widely known molecule in its own right, its history is intrinsically linked to the development of important pharmaceuticals. This guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 4-(aminomethyl)cyclohexan-1-ol, with a focus on its pivotal role as a synthetic intermediate.

Historical Context: A Tale of Two Drugs

The history of 4-(aminomethyl)cyclohexan-1-ol is not one of a singular discovery but rather of its emergence as a valuable precursor in the synthesis of two medically significant compounds: tranexamic acid and Ambroxol.

The Quest for Antifibrinolytic Agents: The Story of Tranexamic Acid

In the mid-20th century, Japanese researchers, husband and wife Drs. Shosuke and Utako Okamoto, were driven to find a treatment for postpartum hemorrhage, a major cause of maternal mortality at the time.[2] Their research focused on inhibiting fibrinolysis, the process of breaking down blood clots. This led to the discovery of epsilon-aminocaproic acid (EACA) and subsequently, in 1962, the much more potent tranexamic acid.[2]

Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, shares a striking structural similarity with 4-(aminomethyl)cyclohexan-1-ol. The synthesis of tranexamic acid often involves the manipulation of functional groups on a cyclohexane ring, and various synthetic routes have been developed over the decades.[3][4][5][6][7] These synthetic explorations, aimed at producing tranexamic acid efficiently, undoubtedly contributed to the broader understanding and availability of related 1,4-disubstituted cyclohexane intermediates, including 4-(aminomethyl)cyclohexan-1-ol.

A Key Intermediate for a Potent Mucolytic: The Rise of Ambroxol

The most direct and significant role of 4-(aminomethyl)cyclohexan-1-ol in pharmaceutical history is as a key starting material for the synthesis of Ambroxol. Ambroxol, a widely used mucolytic agent that helps clear mucus from the airways, was first marketed in 1979.[8] The trans-isomer of 4-(aminomethyl)cyclohexan-1-ol is an essential building block in the most common industrial synthesis of Ambroxol.[9] This synthesis typically involves the reductive amination of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde.[9][10] The demand for Ambroxol has driven the development of efficient and stereoselective syntheses of its precursors, solidifying the importance of trans-4-(aminomethyl)cyclohexan-1-ol in the pharmaceutical industry.

Synthesis of 4-(Aminomethyl)cyclohexan-1-ol

The synthesis of 4-(aminomethyl)cyclohexan-1-ol can be achieved through various routes, often starting from readily available cyclohexane derivatives. A common and illustrative method involves the reduction of 4-oxocyclohexanecarbonitrile. This approach allows for the sequential or concurrent reduction of the ketone and nitrile functional groups.

Representative Synthetic Protocol: Reduction of 4-Oxocyclohexanecarbonitrile

This protocol outlines a general, two-step reduction process to synthesize 4-(aminomethyl)cyclohexan-1-ol.

Step 1: Selective Reduction of the Ketone

-

Objective: To reduce the ketone functionality of 4-oxocyclohexanecarbonitrile to a hydroxyl group without reducing the nitrile.

-

Reagents and Materials: 4-oxocyclohexanecarbonitrile, sodium borohydride (NaBH4), methanol, reaction flask, magnetic stirrer.

-

Procedure:

-

Dissolve 4-oxocyclohexanecarbonitrile in methanol in a reaction flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride to the cooled solution while stirring. The addition should be portion-wise to control the reaction temperature.

-